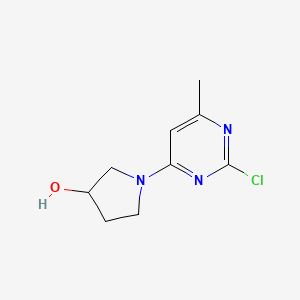

1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-6-4-8(12-9(10)11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIKZRQFOFCRNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 1 2 Chloro 6 Methylpyrimidin 4 Yl Pyrrolidin 3 Ol

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial for validating the empirical formula of a newly synthesized molecule, such as 1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol. The technique quantitatively measures the percentage of each element—carbon (C), hydrogen (H), nitrogen (N), and in this case, chlorine (Cl) and oxygen (O)—present in the sample.

The molecular formula of this compound has been established as C₉H₁₂ClN₃O. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the structural integrity and purity of the compound.

While specific experimental data for the elemental analysis of this compound is not widely available in publicly accessible research, the theoretical values derived from its molecular formula are presented below. In a typical research setting, these calculated values would be compared against the results from combustion analysis for C, H, and N, and other appropriate methods for Cl and O to confirm the empirical formula.

The validation of the empirical formula through elemental analysis is a critical step in the characterization of a chemical compound, ensuring that the synthesized molecule corresponds to the proposed structure.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 50.59 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.66 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.59 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 19.67 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.49 |

| Total | 213.67 | 100.00 |

Theoretical and Computational Investigations of 1 2 Chloro 6 Methylpyrimidin 4 Yl Pyrrolidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties and geometric structure of a molecule. These methods provide insights into molecular stability, reactivity, and intramolecular interactions.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like 1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol, a DFT study would typically begin with a geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. Such studies on related heterocyclic compounds are prevalent in the scientific literature, often utilizing basis sets like B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. An FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict reactive sites.

Table 1: Representative Data from Frontier Molecular Orbital (FMO) Analysis for a Hypothetical Pyrimidine (B1678525) Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This table is illustrative and does not represent actual data for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, which can reveal the presence and strength of hyperconjugative and steric interactions. For the target compound, NBO analysis could elucidate the delocalization of electron density between the pyrimidine ring and the pyrrolidinol substituent, as well as the nature of intramolecular hydrogen bonds involving the hydroxyl group.

Conformational Analysis and Potential Energy Surface Mapping

Due to the flexibility of the pyrrolidine (B122466) ring and its connection to the pyrimidine ring, this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) through systematic variation of key dihedral angles. The results of such an analysis are crucial for understanding how the molecule's shape influences its biological activity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

Ligand-Protein Interaction Predictions with Relevant Biological Targets

Given that many pyrimidine derivatives exhibit biological activity, molecular docking simulations for this compound would be a logical step in assessing its therapeutic potential. The first step would be to identify potential protein targets, such as kinases or other enzymes, that are known to be modulated by similar heterocyclic compounds. The docking simulation would then predict how the compound fits into the active site of the target protein and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The results are often quantified by a docking score, which estimates the binding affinity.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Ligand-Protein Complex

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X | -8.5 | ASP145, LYS72, LEU123 |

| Enzyme Y | -7.2 | TYR228, PHE265, ARG83 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Binding Affinity Estimation and Ligand Efficiency Calculations

In computational drug design, estimating the binding affinity between a ligand, such as this compound, and its target protein is a critical step in predicting its potential efficacy. Binding affinity is typically quantified by the inhibition constant (Kᵢ), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC₅₀). Lower values for these metrics indicate a stronger and more favorable interaction. Computational methods, such as molecular docking, are frequently employed to predict the binding pose and estimate the binding free energy, which is directly related to binding affinity. For instance, studies on pyrimidine derivatives targeting various kinases often report binding energies in the range of -7 to -12 kcal/mol, indicating strong interactions within the ATP-binding pocket.

Ligand efficiency (LE) is a metric used to evaluate the quality of a compound by normalizing its binding affinity for its size. wikipedia.org It helps in identifying small, efficient fragments that can be optimized into potent drug candidates. LE is calculated by dividing the binding energy by the number of non-hydrogen atoms (heavy atoms, N) in the molecule. wikipedia.org A higher LE value is generally desirable, as it suggests that the molecule is making a more significant contribution to binding per atom.

Another related metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (logP), providing a measure of how efficiently a compound achieves its potency without becoming excessively greasy, a common cause of poor pharmacokinetic properties. nih.gov

For a hypothetical study on this compound, one would first perform molecular docking against a relevant biological target. The resulting binding energy would be used to calculate the ligand efficiency metrics. These values would then be compared against established thresholds and data from other known inhibitors of the same target to assess its potential as a drug discovery starting point.

Table 1: Illustrative Ligand Efficiency Metrics for Pyrimidine Derivatives

| Compound Class | Target | pIC₅₀ | Heavy Atoms (N) | Ligand Efficiency (LE) |

| Pyrimidine-based Inhibitor | EGFR | 8.5 | 35 | 0.33 |

| Pyrrolo[2,3-d]pyrimidine | PAK4 | 7.9 | 28 | 0.38 |

| Furopyrimidine | VEGFR-2 | 8.2 | 31 | 0.36 |

This table presents hypothetical but representative data for pyrimidine derivatives to illustrate the concept of Ligand Efficiency. The pIC₅₀ is the negative logarithm of the IC₅₀ value. LE is calculated as (1.37 * pIC₅₀) / N.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. tandfonline.com For a compound like this compound, an MD simulation would provide detailed insights into its conformational stability and dynamic behavior when bound to a biological target. mdpi.com

The process begins with the docked complex of the ligand and its target protein. This complex is placed in a simulated physiological environment, typically a box of water molecules with appropriate ions. tandfonline.com The simulation then calculates the forces between all atoms and uses these forces to predict their movements over a specific period, often ranging from nanoseconds to microseconds. benthamdirect.com

Analysis of the MD trajectory can reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the initial docked pose is stable or if the ligand shifts significantly over time. rsc.org

Key Interactions: MD simulations allow for the detailed analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. nih.gov The persistence of these interactions throughout the simulation can highlight the key residues responsible for binding.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often crucial for biological function and cannot be observed in static docking models. nih.gov

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy than docking alone. mdpi.com

For this compound, an MD simulation would be invaluable to confirm the stability of its predicted binding mode, understand the dynamic nature of its interactions with the target, and refine the estimation of its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.

To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with their experimentally measured biological activities (e.g., IC₅₀ values) is required. tandfonline.com The process involves several key steps:

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's creation. nih.gov A statistically robust model will have high correlation coefficients (R²) and cross-validation coefficients (q²). researchgate.net

Once a validated QSAR model is established, it can be used to design new derivatives of this compound. By systematically modifying the structure (e.g., adding or changing substituents) and calculating the descriptors for these new virtual compounds, the model can predict their biological activity. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have the highest potency, saving significant time and resources. For instance, QSAR studies on pyrimidine-based inhibitors have successfully guided the design of new analogs with improved activity against targets like EGFR and Mer kinase. benthamdirect.comnih.gov

Investigation of Biological Relevance and Mechanistic Pathways of 1 2 Chloro 6 Methylpyrimidin 4 Yl Pyrrolidin 3 Ol and Its Derivatives

Enzyme Inhibition Studies

Cholinesterase (AChE/BChE) Inhibition

Monoamine Oxidase (MAO-A/MAO-B) Inhibition

Monoamine oxidases A and B (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are significant targets for the treatment of depression and neurodegenerative disorders such as Parkinson's disease. nih.gov Research into structurally related compounds has revealed potent and selective MAO-B inhibitors. For example, a series of pyridazinone derivatives were synthesized and evaluated, with many showing a higher inhibition of MAO-B over MAO-A. nih.gov

In one study, compound S5, a pyridazinobenzylpiperidine derivative with a 3-chloro substituent, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM. nih.gov Another series of pyridazinone derivatives, TR1-TR16, also demonstrated potent and highly selective MAO-B inhibition. nih.gov Compound TR16 from this series was the most effective against MAO-B, with an IC50 value of 0.17 μM. nih.gov The inhibition by these compounds was found to be reversible and competitive. nih.govnih.gov

β-site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE1) Inhibition

BACE1 is a primary therapeutic target for Alzheimer's disease as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. researchgate.netacs.org The inhibition of BACE1 is a promising strategy to reduce the formation of amyloid plaques, a hallmark of the disease. google.com While direct data on 1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol is not available, the development of BACE1 inhibitors has explored a wide range of heterocyclic scaffolds.

For instance, isocytosine (B10225) and acyl guanidine (B92328) derivatives have been developed as BACE1 inhibitors with sub-micromolar IC50 values. researchgate.net These molecules are designed to fit into the hydrophobic pockets of the enzyme's active site. researchgate.net Other research has focused on 4-phenoxypyrrolidine-based inhibitors and amide-substituted 1,4-oxazine derivatives. researchgate.netnih.gov The development of potent and selective BACE1 inhibitors remains an active area of research, with the goal of finding effective treatments for Alzheimer's disease. acs.org

Kinase Inhibition (e.g., VEGFR-2, CDK1, Trk, PfGSK3/PfPK6)

The pyrrolo[2,3-d]pyrimidine scaffold, a structural relative of the core , is known to be a "privileged structure" in kinase inhibition due to its resemblance to adenine (B156593), a component of ATP. nih.gov Derivatives of this scaffold have been investigated as inhibitors of various kinases.

In the context of malarial research, Plasmodium falciparum protein kinases PfGSK3 and PfPK6 are considered novel drug targets. nih.gov A study on 2,4,5-trisubstituted pyrimidines identified dual inhibitors of these enzymes. Specifically, compounds 23d and 23e showed potent inhibition of both PfGSK3 and PfPK6. nih.gov

Another study identified Ki8751, initially developed as a VEGFR2 inhibitor, as a potent inhibitor of PfPK6 with an IC50 of 14 nM. nih.govnih.gov Further structure-activity relationship (SAR) studies on derivatives of Ki8751 highlighted the importance of specific structural features for potent inhibition. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid mediators that includes the endocannabinoid anandamide. nih.govacs.org A significant breakthrough in this area was the development of LEI-401, a potent and selective NAPE-PLD inhibitor, which features a pyrimidine-4-carboxamide (B1289416) core with an (S)-3-hydroxypyrrolidin-1-yl substituent. acs.org

The discovery of LEI-401 stemmed from a high-throughput screening that identified a pyrimidine-4-carboxamide hit compound. Subsequent optimization of this hit by modifying substituents led to LEI-401, which exhibits nanomolar potency. acs.org This compound has been shown to decrease NAE levels in the brain and influence emotional behavior in mice. acs.org

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition for Structurally Related Azasugars

Purine nucleoside phosphorylase (PNP) plays a crucial role in the purine salvage pathway and is a target for the development of immunosuppressive agents. researchgate.netnih.gov Inhibition of PNP can lead to selective T-cell cytotoxicity, which is beneficial in autoimmune diseases and organ transplantation. nih.gov

Structurally related pyrrolo[3,2-d]pyrimidines have been identified as a class of PNP inhibitors. nih.gov One compound from this series, CI-972 (2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one), was found to be a potent and competitive inhibitor of PNP with a Ki of 0.83 μM. nih.gov This compound also demonstrated selective cytotoxicity to human T-cell lymphoblasts. nih.gov These findings highlight the potential of pyrimidine-based scaffolds in the design of effective PNP inhibitors.

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

The development of inhibitors based on the this compound scaffold has been largely driven by targeting the aspartic protease β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that are central to the pathology of Alzheimer's disease. The structure-activity relationship (SAR) of this class of compounds reveals how specific structural modifications influence their interaction with the BACE1 active site and, consequently, their biological activity.

The substituted pyrimidine ring is a critical component of the pharmacophore, primarily responsible for anchoring the inhibitor within the hydrophobic pockets of the BACE1 active site. The nature and position of substituents on this ring significantly modulate binding affinity and selectivity.

The 2-chloro and 6-methyl groups of the parent compound are crucial for its inhibitory profile. The 6-methyl group is thought to occupy a hydrophobic pocket, contributing to the van der Waals interactions that stabilize the ligand-enzyme complex. The 2-chloro substituent can also engage in hydrophobic interactions and potentially form halogen bonds with residues in the active site, further enhancing binding affinity.

Replacing these substituents can lead to marked changes in potency. For instance, altering the size, lipophilicity, and electronic properties of these groups affects how well the molecule fits into the S1 and S3 substrate-binding pockets of BACE1. While specific comparative data for the this compound core is limited in publicly accessible literature, general principles of BACE1 inhibitor design suggest that small, lipophilic groups are favored at these positions.

| Position | Current Substituent | Potential Modification | Predicted Impact on BACE1 Inhibition | Rationale |

| C2 | Chloro (-Cl) | Methoxy (B1213986) (-OCH3) | Decrease in potency | Increased steric bulk may lead to clashes within the binding pocket; loss of potential halogen bond. |

| C2 | Chloro (-Cl) | Fluoro (-F) | Potentially maintained or slightly decreased potency | Fluorine is smaller and can form favorable interactions, but its electronic effect differs from chlorine. |

| C6 | Methyl (-CH3) | Ethyl (-CH2CH3) | Decrease in potency | Larger alkyl groups may not fit optimally into the corresponding hydrophobic pocket, causing steric hindrance. |

| C6 | Methyl (-CH3) | Hydrogen (-H) | Significant decrease in potency | Loss of crucial hydrophobic interactions that anchor the pyrimidine ring in the active site. |

This table presents predicted outcomes based on established SAR principles for BACE1 inhibitors.

The three-dimensional arrangement of atoms (stereochemistry) in the pyrrolidin-3-ol moiety is a determinant of biological activity. The spatial orientation of the hydroxyl group is paramount for effective interaction with the target enzyme. BACE1's active site is a chiral environment, meaning it will interact differently with different enantiomers of a chiral inhibitor.

For this compound, the carbon atom to which the hydroxyl group is attached is a stereocenter. This results in two possible enantiomers: (R)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol and (S)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol. Typically, only one of these enantiomers will exhibit high-affinity binding. The "active" enantiomer is the one that positions the hydroxyl group and the rest of the scaffold in the precise orientation required to engage with key residues of the BACE1 active site, particularly the catalytic aspartates. The other enantiomer, being a mirror image, would place the hydroxyl group in a position where it cannot form the necessary hydrogen bonds, leading to a significant loss of inhibitory activity. The synthesis of single-enantiomer pyrrolidine (B122466) derivatives is a key strategy in the development of potent BACE1 inhibitors. nih.gov

| Enantiomer | Hydroxyl Group Orientation | Predicted BACE1 Binding | Rationale |

| (S)-enantiomer | Specific 3D orientation | High Affinity (Hypothetically) | The hydroxyl group is correctly positioned to form critical hydrogen bonds with the catalytic dyad (Asp32/Asp228) of BACE1. |

| (R)-enantiomer | Opposite 3D orientation | Low Affinity (Hypothetically) | The hydroxyl group is misaligned and unable to effectively interact with the catalytic aspartates, leading to poor inhibition. |

The hydroxyl (-OH) group of the pyrrolidin-3-ol ring is arguably the most critical functional group for the biological activity of this inhibitor class. Aspartic proteases like BACE1 utilize a pair of aspartate residues (Asp32 and Asp228) in their active site to catalyze the hydrolysis of their substrates. The hydroxyl group on the inhibitor is designed to mimic the transition state of the substrate cleavage.

This hydroxyl group acts as a potent hydrogen bond donor and acceptor, forming strong, cooperative hydrogen bonds with the catalytic dyad of Asp32 and Asp228. This interaction anchors the inhibitor firmly in the active site, preventing the binding and processing of the natural substrate, amyloid precursor protein (APP). The removal or replacement of this hydroxyl group with a non-hydrogen bonding moiety, such as a hydrogen atom or a methoxy group, invariably leads to a dramatic reduction or complete loss of inhibitory potency.

In the structure of this compound, the "linker" is the covalent carbon-nitrogen bond that directly connects the pyrimidine ring system to the pyrrolidine ring. This direct linkage creates a relatively rigid molecular scaffold with limited conformational flexibility. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to the enzyme.

"Linker modification" in this context is less about inserting flexible chains and more about altering the fundamental connection between the two core rings. However, such modifications are not commonly explored for this scaffold because the direct linkage effectively positions the two key recognition elements—the hydrophobic pyrimidine ring and the hydrogen-bonding pyrrolidinol moiety—in a favorable orientation for binding. Systematic variation of other parts of the molecule, such as the substituents on the pyrimidine ring or the functional groups on the pyrrolidine ring, has proven to be a more fruitful strategy for optimizing activity.

Cellular Mechanism of Action Studies

While enzymatic assays are crucial for determining direct inhibition of a target, cell-based assays are necessary to evaluate a compound's effectiveness in a more biologically relevant environment. These assays provide insight into the compound's ability to cross cell membranes, its stability in the cellular milieu, and its efficacy at inhibiting the target enzyme within its native intracellular compartment.

For inhibitors targeting BACE1, the primary cellular assay measures the reduction of Aβ peptide (both Aβ40 and Aβ42) secretion from cells that overexpress human APP. Various cell lines, such as HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells stably transfected with APP, are commonly used.

Compounds based on the pyrimidinyl-pyrrolidinol scaffold have demonstrated the ability to inhibit Aβ production in these cellular models. A compound's cellular potency (often reported as an IC50 value, the concentration required to inhibit 50% of Aβ production) can differ from its enzymatic potency. This discrepancy often arises from issues with cell permeability; a potent enzyme inhibitor may show weak cellular activity if it cannot efficiently cross the cell membrane to reach the endosomal compartments where BACE1 is active.

Studies on analogs have shown that structural modifications can improve this enzyme-to-cell potency ratio. For instance, optimizing lipophilicity and minimizing molecular size can enhance membrane permeability, leading to better performance in cellular assays. nih.gov

| Compound | Enzymatic BACE1 IC50 (nM) | Cellular Aβ40 IC50 (nM) | Cell Line |

| Analog A | 15 | 250 | HEK293-APP |

| Analog B | 8 | 95 | HEK293-APP |

| Analog C | 50 | >1000 | CHO-APP |

Data is representative of closely related pyrrolidine-based BACE1 inhibitors found in scientific literature. "Analog A, B, C" are used to represent these related compounds, not specific derivatives of the title compound for which public data is unavailable.

Cellular Permeability Investigations (e.g., Blood-Brain Barrier Permeation Assays)

The ability of a compound to permeate cellular barriers, such as the intestinal wall for absorption or the blood-brain barrier (BBB) for central nervous system (CNS) activity, is a critical aspect of drug development. The physicochemical properties of pyrimidine and pyrrolidine derivatives play a crucial role in this regard.

Computational models are often used to predict BBB permeability. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on a series of pyrrolo[2,3-d]pyrimidine derivatives predicted low permeability through the BBB, which is often desirable to minimize potential adverse effects on the CNS for peripherally acting drugs. nih.gov Conversely, certain pyrimidine analogues, such as the anticancer agent 5-Fluorouracil (B62378), are known to cross the BBB via simple diffusion. researchgate.net

Recent research has focused on designing pyrimidine-based compounds with specific permeability profiles. A novel series of pyrimidine-based inhibitors of the voltage-gated sodium channel Nav1.2 were developed for epilepsy, with a lead compound demonstrating excellent brain penetration potency (a brain-to-plasma ratio of 3.6). nih.gov The ability of compounds to cross the BBB is a complex interplay of passive diffusion and transport mechanisms, which can be modulated by efflux pumps like P-glycoprotein. researchgate.net The structural features of this compound suggest that its potential for BBB permeation would depend on a delicate balance of lipophilicity, polar surface area, and interaction with membrane transporters.

Target Engagement Studies within Cellular Environments

Identifying the specific molecular targets of a compound within a cell is fundamental to understanding its mechanism of action. For derivatives structurally related to this compound, research has identified several key intracellular targets.

Kinase Inhibition: The pyrimidine scaffold is a cornerstone of many kinase inhibitors. Derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been rationally designed as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants, such as EGFRT790M/L858R, which are implicated in non-small cell lung cancer. nih.gov Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives have shown potential as multi-targeted kinase inhibitors, demonstrating inhibitory activity against EGFR, Her2, VEGFR2, and CDK2. nih.gov

Enzyme Inhibition in Pathogens: In the context of infectious diseases, pyrimidine derivatives are known to target essential parasite enzymes. Many antimalarial drugs containing the pyrimidine core function by inhibiting Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme crucial for folate synthesis and parasite survival. nih.govgsconlinepress.com Other studies have identified the cysteine proteases falcipain-2 and falcipain-3 as targets for sulfonamide-based pyrimidine derivatives. rsc.org

Inflammatory Pathway Modulation: For anti-inflammatory activity, pyrimidine derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov This target engagement allows for the modulation of inflammatory responses.

Antimicrobial and Antiparasitic Activity Investigations

The pyrimidine nucleus is a common feature in numerous agents developed to combat microbial and parasitic infections. innovareacademics.in

Malaria remains a significant global health threat, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov The pyrimidine scaffold is central to antifolate antimalarial drugs like pyrimethamine (B1678524) and sulfadoxine. gsconlinepress.comgsconlinepress.com Research into novel pyrimidine derivatives continues to yield promising candidates.

A study on 4-amino benzoic acid (PABA)-substituted pyrimidines revealed significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov The most potent compound from this series, substituted with a 4-methyl piperazine (B1678402) moiety, demonstrated IC₅₀ values of 5.26 µg/ml against the 3D7 strain and 4.71 µg/ml against the Dd2 strain. nih.gov Similarly, a series of 4-aryl pyrrolidines showed potent activity, with a lead compound exhibiting an IC₅₀ of 21 nM against the multi-drug resistant Dd2 strain. nih.gov The mechanism for many of these compounds is the inhibition of PfDHFR, preventing the parasite from synthesizing essential nucleic acids. nih.gov

| Compound Series | Derivative Substituent | P. falciparum Strain | IC₅₀ | Source |

|---|---|---|---|---|

| PABA-Substituted Pyrimidines | 4-Methylpiperazine | 3D7 (Sensitive) | 5.26 µg/ml | nih.gov |

| Dd2 (Resistant) | 4.71 µg/ml | |||

| Piperazine | 3D7 (Sensitive) | 5.82 µg/ml | ||

| Dd2 (Resistant) | 7.06 µg/ml | |||

| 4-Aryl Pyrrolidines | Lead Compound 54b | 3D7 (Sensitive) | 46 ± 6 nM | nih.gov |

| Dd2 (Resistant) | 21 ± 1 nM |

The rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates the development of new antimicrobial agents. Pyrimidine derivatives have demonstrated considerable potential in this area. researchgate.net Halogenated pyrimidines, which share the chloro-substituent with the title compound, have been a particular focus of research.

A study investigating a range of halogenated pyrimidines found that compounds with multiple halogen atoms were particularly effective at inhibiting S. aureus biofilm formation. nih.gov For example, 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine reduced biofilm formation by over 90% at a concentration of 50 µg/mL. nih.gov The minimum inhibitory concentrations (MICs) for these potent compounds were recorded at 50 µg/mL. nih.gov Mechanistic studies suggest that these compounds exert their effect by suppressing quorum sensing regulators and virulence factor expression. dntb.gov.ua

| Compound | Activity vs. S. aureus | Concentration/MIC | Source |

|---|---|---|---|

| 2,4-dichloro-5-fluoropyrimidine | Biofilm Inhibition | 50 µg/mL | nih.gov |

| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | >90% Biofilm Inhibition | 50 µg/mL | |

| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | >90% Biofilm Inhibition | 50 µg/mL | |

| 2,4-dichloro-5-fluoropyrimidine | MIC | 50 µg/mL | nih.gov |

| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | MIC | 50 µg/mL |

Anti-inflammatory Activity Research

Inflammation is a key pathological component of many chronic diseases, and pyrimidine-containing compounds have been widely explored as anti-inflammatory agents. researcher.lifesemanticscholar.org The primary mechanism for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.gov

Studies have identified pyrimidine derivatives that act as selective COX-2 inhibitors. nih.gov This selectivity is a highly desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. In one study, certain pyrimidine derivatives demonstrated high selectivity towards COX-2, with performance comparable to the established selective inhibitor meloxicam. nih.gov The anti-inflammatory potential of the pyrimidine scaffold highlights a promising area of investigation for compounds like this compound. bohrium.com

Anticancer Activity Research (in vitro studies against cell lines)

The pyrimidine ring is a fundamental component of several key anticancer drugs, including 5-fluorouracil and cytarabine. gsconlinepress.comrdd.edu.iq Consequently, the synthesis and evaluation of novel pyrimidine derivatives as potential anticancer agents is an active area of research. These compounds have shown cytotoxicity against a wide array of cancer cell lines.

Derivatives of 2,4-dichloro-6-methylpyrimidine, a very close analogue of the title compound's core, have demonstrated potent antiproliferative activity against the H1975 non-small cell lung cancer cell line, with a lead compound (L-18) showing an IC₅₀ value of 0.65 µM. nih.gov This compound was also shown to induce apoptosis and cause cell cycle arrest in a dose-dependent manner. nih.gov Another study on pyrrolo[2,3-d]pyrimidine derivatives reported broad cytotoxic effects against mammary (MCF-7), hepatocellular (HepG2), and other cancer cell lines, with IC₅₀ values in the micromolar range. nih.govmdpi.com The mechanisms underlying these cytotoxic effects often involve the induction of apoptosis, evidenced by the activation of caspases and modulation of Bcl-2 family proteins, as well as cell cycle arrest. nih.govresearchgate.net

| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 2,4-dichloro-6-methylpyrimidine derivative (L-18) | H1975 (Lung) | 0.65 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivatives | MCF-7 (Breast) | 29 - 59 (Range for active compounds) | nih.gov |

| HepG2 (Liver) | 29 - 59 (Range for active compounds) | ||

| MDA-MB-231 (Breast) | 29 - 59 (Range for active compounds) | ||

| HeLa (Cervical) | 29 - 59 (Range for active compounds) | ||

| Pyrimidine-piperidine derivatives | MCF-7 (Breast) | 2.74 | mdpi.com |

| HepG2 (Liver) | 4.92 | ||

| A549 (Lung) | 1.96 |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced 1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol Analogs

Future research should prioritize the rational design and synthesis of advanced analogs to systematically explore the structure-activity relationship (SAR) of the this compound scaffold. The goal is to identify key structural modifications that enhance potency, selectivity, and pharmacokinetic properties. The core structure presents several key positions for chemical modification.

Key modification points include:

The C2-Chloro Group of the Pyrimidine (B1678525) Ring: This position is a reactive site suitable for nucleophilic substitution reactions. Replacing the chlorine atom with various amines, thiols, or alcohols could lead to analogs with diverse biological activities. For instance, pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities, which can be modulated by substituents at this position.

The C6-Methyl Group of the Pyrimidine Ring: The methyl group can be replaced with other alkyl groups, aryl groups, or hydrogen bonding moieties to probe the steric and electronic requirements of the binding pocket of a potential biological target.

The C3-Hydroxyl Group of the Pyrrolidine (B122466) Ring: This hydroxyl group is a critical site for modification. Its stereochemistry ((R) vs. (S) enantiomer) is likely to be a crucial determinant of biological activity, as the spatial orientation of substituents on the pyrrolidine ring often governs target binding. Esterification or etherification of this group can alter solubility and cell permeability.

The Pyrrolidine Ring Itself: The scaffold can be modified by introducing substituents at other positions (C2, C4, C5) to explore new interaction points with a target protein and to modulate the conformational properties of the five-membered ring.

A systematic synthetic chemistry program, guided by SAR data, will be essential for creating a focused library of analogs for biological screening.

| Modification Site | Proposed Modification | Scientific Rationale | Potential Impact |

|---|---|---|---|

| Pyrimidine C2-Cl | Substitution with substituted anilines or benzylamines | Introduce aromatic interactions (π-π stacking, hydrophobic interactions). | Enhanced binding affinity and target selectivity. |

| Pyrimidine C6-CH₃ | Replacement with trifluoromethyl (CF₃) or cyclopropyl (B3062369) groups | Modulate lipophilicity and metabolic stability. | Improved pharmacokinetic profile (e.g., oral bioavailability). |

| Pyrrolidine C3-OH | Inversion of stereochemistry; conversion to methoxy (B1213986) or fluoro groups | Probe importance of hydrogen bonding and stereospecific interactions. | Increased potency and selectivity; altered metabolic fate. |

| Pyrrolidine Ring | Introduction of a methyl group at the C4 position | Restrict ring conformation and explore new hydrophobic interactions. | Enhanced target specificity. |

Exploration of Novel Biological Targets for this compound Derivatives

A critical avenue for future research is the identification of the specific biological targets of this compound and its derivatives. Given the prevalence of the pyrimidine and pyrrolidine scaffolds in a wide range of bioactive molecules, these compounds could potentially modulate various target classes.

Strategies for target identification include:

Phenotypic Screening: Testing a library of analogs in cell-based assays representing various disease states (e.g., cancer cell proliferation, neuronal inflammation, microbial growth) can uncover potential therapeutic applications without prior knowledge of the target.

Target-Based Screening: Based on structural similarities to known inhibitors, analogs can be screened against specific target families, such as protein kinases, proteases, or G-protein coupled receptors (GPCRs). The 2-aminopyrimidine (B69317) scaffold, for example, is a well-known "hinge-binding" motif in many kinase inhibitors.

Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry, using an immobilized analog as bait, can be employed to "pull down" binding proteins from cell lysates, thereby identifying direct molecular targets.

The diverse biological activities associated with related heterocyclic structures suggest that potential targets could be involved in oncology, neurodegenerative disorders, infectious diseases, or inflammatory conditions.

Application of Advanced Computational Methodologies for Predictive Modeling and Lead Optimization

Advanced computational chemistry methods can significantly accelerate the drug discovery process by providing predictive models for lead optimization. Integrating these in silico techniques will enable a more rational and efficient design of next-generation analogs.

Key computational approaches include:

Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding poses of novel analogs within the target's active site. This can help prioritize the synthesis of compounds with the most favorable predicted interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of binding interactions over time and the influence of solvent.

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of synthesized analogs and their corresponding biological activities is generated, QSAR models can be developed to correlate specific physicochemical properties with activity, guiding the design of more potent compounds.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be used to filter out compounds with potentially poor pharmacokinetic profiles early in the discovery process, saving time and resources.

| Computational Method | Application in Research Program | Expected Outcome |

|---|---|---|

| Molecular Docking | Virtual screening of analog libraries against known protein structures. | Ranking of potential binders and prioritization of synthetic targets. |

| Molecular Dynamics | Assessing the stability of predicted binding modes for high-priority hits. | Confirmation of stable ligand-protein interactions and identification of key residues. |

| QSAR | Building predictive models from initial SAR data. | Guiding the design of new analogs with improved potency. |

| ADMET Modeling | Early-stage filtering of designed compounds. | Selection of candidates with higher probability of favorable drug-like properties. |

Integration of this compound Scaffolds into Multi-Target Ligand Design

Complex multifactorial diseases like cancer and neurodegenerative disorders often benefit from therapies that can modulate multiple biological targets simultaneously. The this compound scaffold is an excellent candidate for integration into a multi-target-directed ligand (MTDL) design strategy.

MTDL approaches could involve:

Fragment-Based Linking: The scaffold can be chemically linked to another distinct pharmacophore known to bind a different, disease-relevant target. For example, in the context of Alzheimer's disease, the scaffold could be joined to a fragment known to inhibit acetylcholinesterase or modulate beta-secretase 1 (BACE1).

Pharmacophore Merging: Structural features of the scaffold can be merged with those of an existing ligand for a second target, creating a single, integrated molecule with dual activity.

Development of Prodrug Strategies for Enhanced Biological Performance

To overcome potential pharmacokinetic challenges such as poor solubility, limited bioavailability, or inability to cross the blood-brain barrier, prodrug strategies can be developed. Prodrugs are inactive precursors that are converted into the active parent drug in the body.

Potential prodrug strategies for this scaffold include:

Ester Prodrugs: The C3-hydroxyl group on the pyrrolidine ring is an ideal handle for creating ester prodrugs. Attaching a lipophilic acyl group can increase membrane permeability, while attaching a polar group can enhance aqueous solubility. These esters would then be cleaved by endogenous esterase enzymes to release the active compound.

Phosphate (B84403) Prodrugs: Converting the hydroxyl group into a phosphate ester can dramatically increase water solubility, making the compound suitable for intravenous formulation. Alkaline phosphatases in the body would then hydrolyze the phosphate to regenerate the active hydroxyl compound.

Carbamate (B1207046) Prodrugs: The pyrrolidine nitrogen, following potential modification, could be a site for creating carbamate prodrugs to modulate the compound's properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a substituted pyrimidine core (e.g., 2-chloro-6-methylpyrimidin-4-amine) with a pyrrolidin-3-ol derivative under catalytic conditions. For example, describes a multi-step synthesis of a structurally similar compound using halogenated intermediates and coupling agents. Key steps include refluxing in xylene with chloranil (a dehydrogenation agent) followed by purification via recrystallization from methanol . Optimization may involve adjusting reaction time (25–30 hours), temperature (50°C), and solvent systems (xylene/NaOH) to improve yield and purity.

Q. Which spectroscopic and crystallographic methods are suitable for structural characterization?

- Methodology :

- NMR/HRMS : Use H/C NMR to confirm the presence of the pyrrolidin-3-ol moiety (e.g., hydroxyl proton at δ 4.5–5.0 ppm) and pyrimidine ring protons (δ 7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight.

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. highlights SHELXL’s robustness in resolving chiral centers and hydrogen-bonding networks, critical for confirming stereochemistry and solid-state packing .

Q. How do solubility and stability profiles vary under different experimental conditions?

- Methodology : Solubility can be assessed in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9). Stability studies should monitor degradation via HPLC under accelerated conditions (40–60°C, 75% humidity). notes that structurally related pyrrolidin-3-ol derivatives exhibit moderate aqueous solubility but may require salt formation (e.g., hydrochloride) for improved bioavailability .

Advanced Research Questions

Q. How can enantioselective synthesis of the pyrrolidin-3-ol moiety be achieved?

- Methodology : Asymmetric catalysis using chiral auxiliaries or enzymes can yield enantiopure pyrrolidin-3-ol. details a patent for synthesizing pure (3S)-pyrrolidin-3-ol via resolution techniques or chiral catalysts (e.g., Ru-BINAP complexes). Key parameters include reaction temperature (0–50°C) and purification via recrystallization with enantiomer-specific precipitants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.